Methyl 2-bromopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWQSVSOGNGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336218 | |
| Record name | methyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19129-92-1 | |
| Record name | methyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Bromopentanoate
Esterification Pathways for Methyl 2-bromopentanoate Synthesis
A primary and straightforward method for synthesizing this compound is through the esterification of 2-bromopentanoic acid with methanol (B129727). evitachem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is known as the Fischer-Speier esterification. wikipedia.orgsynarchive.com
The Fischer-Speier esterification is an equilibrium-driven process. organic-chemistry.org To favor the formation of the ester product, the equilibrium must be shifted to the right. This is commonly achieved by using an excess of the alcohol (methanol) or by removing the water formed during the reaction. wikipedia.orgbyjus.com Techniques like azeotropic distillation or the use of drying agents such as molecular sieves can be employed to remove water. wikipedia.orgorganic-chemistry.org The reaction is generally carried out by refluxing the carboxylic acid and alcohol with the acid catalyst for a period of 1 to 10 hours at temperatures ranging from 60 to 110 °C. wikipedia.org
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent attack by methanol leads to a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to yield the final ester product. organic-chemistry.orgbyjus.com
An alternative, though less common, catalytic approach involves the use of tetrabutylammonium (B224687) tribromide (TBATB). This catalyst is believed to operate via a reversed mechanism where the alcohol is protonated instead of the carboxylic acid. wikipedia.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key parameters that can be adjusted include reaction temperature, reaction time, and the choice and concentration of catalysts and reagents.
In the context of the Hell-Volhard-Zelinsky reaction to produce the 2-bromopentanoic acid precursor, controlling the stoichiometry of the reactants is important. Using stoichiometric amounts of the halogenating agent helps to achieve monohalogenation. chemistrysteps.com The reaction conditions are typically harsh, involving high temperatures and extended reaction times to drive the reaction to completion. nrochemistry.com For instance, a procedure for a similar α-bromo ester involved heating the reaction mixture to reflux overnight. nrochemistry.com
For the subsequent esterification step (or direct formation from the HVZ reaction with an alcohol quench), several factors can be optimized. In Fischer-Speier esterification, the equilibrium can be favorably shifted by using a large excess of the alcohol or by continuous removal of water. wikipedia.orgbyjus.com The choice of acid catalyst can also be influential; while strong acids like sulfuric acid are common, other catalysts like p-toluenesulfonic acid or even Lewis acids can be used. wikipedia.org For a related esterification, reaction temperatures were maintained at about 85 °C under reflux conditions to ensure complete conversion. evitachem.com One study on the synthesis of a similar compound, methyl (3S)-5-bromo-3-methylpentanoate, suggests controlling the reaction temperature between 0–40°C and using dehydrating agents to improve yield.
A specific example for the synthesis of a related compound, 1-methoxy-1-oxopent-2-yl salicylate (B1505791), from this compound involved heating the reactants with anhydrous potassium carbonate in DMF at 93-96 °C for one hour, achieving a 92% yield. scispace.com This highlights how specific reaction conditions can be tailored to achieve high yields.
Below is a table summarizing key optimization parameters for the synthesis of α-bromo esters:
| Parameter | Condition | Rationale |
| HVZ Reaction | ||
| Reactant Stoichiometry | Stoichiometric amounts of halogen | To favor monohalogenation chemistrysteps.com |
| Temperature | High temperatures (reflux) | To overcome activation energy nrochemistry.com |
| Reaction Time | Extended periods (e.g., overnight) | To ensure complete reaction nrochemistry.com |
| Esterification | ||
| Reactant Concentration | Excess alcohol | To shift equilibrium towards products wikipedia.orgbyjus.com |
| Water Removal | Azeotropic distillation or drying agents | To shift equilibrium towards products wikipedia.orgorganic-chemistry.org |
| Catalyst | Strong acids (H₂SO₄, p-TsOH) or Lewis acids | To increase reaction rate wikipedia.org |
| Temperature | Reflux (e.g., 85 °C) | To ensure complete conversion evitachem.com |
Industrial Scale Synthetic Considerations for this compound Production
The industrial-scale production of this compound requires careful consideration of several factors beyond simple laboratory synthesis, including cost-effectiveness, safety, and environmental impact. mahaautomation.com Manufacturers aim to use high-quality raw materials and the latest manufacturing processes to ensure product consistency and purity. mahaautomation.com
For large-scale production, the choice of synthetic route is critical. The Hell-Volhard-Zelinsky reaction, while effective, involves harsh conditions and the use of corrosive and hazardous reagents like bromine and phosphorus tribromide, which necessitates specialized equipment and handling procedures. nrochemistry.com Production facilities for similar bromination reactions are equipped with large-scale reactors, often ranging from 50L to 5000L, made of materials like enamel to withstand the corrosive environment. nbinno.com
The esterification step, if performed separately, also requires industrial-scale reactors. The need to remove water to drive the equilibrium towards the product can be achieved on a large scale using techniques like Dean-Stark distillation. wikipedia.org The purification of the final product is another important consideration. Industrial production often employs methods like distillation and recrystallization to achieve high purity levels.
Mechanistic and Kinetic Investigations of Methyl 2 Bromopentanoate Transformations
Nucleophilic Substitution Reactions of the Bromine Moiety in Methyl 2-bromopentanoate
The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) renders this compound highly reactive towards nucleophiles. bloomtechz.comfiveable.me These reactions are fundamental to its role as a synthetic intermediate, allowing for the introduction of various functional groups. fiveable.me The substitution typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, influenced by stereochemical and electronic factors. nih.gov
Stereochemical Influences on Reaction Pathways and Selectivity
This compound possesses a chiral center at the C2 position, meaning it exists as two enantiomers, (R)- and (S)-methyl 2-bromopentanoate. When a reaction occurs at this stereocenter, the three-dimensional arrangement of the atoms can significantly influence the reaction's outcome.
In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion). This leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. lumenlearning.com For example, if the starting material is the pure (R)-enantiomer, the product will be the (S)-enantiomer. This high degree of stereochemical control is a hallmark of the SN2 pathway and is crucial in asymmetric synthesis, where producing a specific enantiomer of a product is essential. lumenlearning.com
When a chiral substrate like this compound reacts with a chiral reagent, the situation can lead to the formation of diastereomers. beilstein-journals.org The pre-existing stereocenter in the aldehyde can influence the stereochemical outcome of the reaction, a concept known as substrate control. beilstein-journals.org The interaction between the chiral substrate and the chiral nucleophile creates two different transition states, one for each potential product diastereomer, which are not equal in energy. This energy difference results in one diastereomer being formed in a greater amount than the other, a phenomenon called diastereoselectivity.
Table 1: Illustrative Diastereoselectivity in the Reaction of (R)-Methyl 2-bromopentanoate with a Chiral Nucleophile
| Chiral Nucleophile | Product 1 Configuration | Product 2 Configuration | Diastereomeric Ratio (approx.) |
|---|---|---|---|
| (S)-Amine | (S,S) | (R,S) | 90:10 |
| (R)-Amine | (S,R) | (R,R) | 60:40 |
Note: This table is illustrative, based on general principles of stereoselective reactions. Actual ratios depend on specific reactants, catalysts, and conditions.
Electronic Effects of the Bromine Substituent on Reactivity
The bromine atom at the alpha position exerts a strong electron-withdrawing inductive effect (-I effect). This effect is crucial in determining the compound's reactivity. fiveable.menih.gov The withdrawal of electron density from the α-carbon makes it more electrophilic and thus more susceptible to attack by nucleophiles. fiveable.me This electronic activation is a key reason why α-halo esters are valuable and versatile intermediates in organic synthesis. fiveable.menih.gov
The electron-withdrawing nature of the bromine enhances the rate of SN2 reactions compared to its non-brominated analogue, methyl pentanoate. While the bromine atom is large, its electronic activation of the reaction site generally outweighs steric hindrance effects for most nucleophiles. Furthermore, the proximity of the electron-withdrawing ester group also contributes to the electrophilicity of the α-carbon. Theoretical studies on similar systems suggest that the transition states of these nucleophilic substitutions can be described as a central carbocation that is stabilized by the electron density transfer from both the incoming nucleophile and the departing leaving group. rsc.org
Ester Group Transformations of this compound
The methyl ester group can undergo its own set of characteristic reactions, primarily reduction.
Reduction Pathways of the Ester Moiety
The ester functionality of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) group and a second hydride attack on the intermediate aldehyde, ultimately yielding 2-bromo-1-pentanol after an aqueous workup.
Care must be taken during the reduction, as the reactive C-Br bond can also be susceptible to reduction by some hydride reagents, potentially leading to the formation of 1-pentanol (B3423595) as a side product, although the ester reduction is generally faster.
Table 3: Reduction of this compound with Various Reagents
| Reagent | Primary Product | Comments |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2-Bromo-1-pentanol | Powerful, non-selective reducing agent. Reduces the ester to the primary alcohol. |
| Sodium Borohydride (NaBH₄) | No reaction | Generally not strong enough to reduce esters. |
Oxidation Pathways of the Methyl Group
The specific oxidation of the methyl group of the ester (the -OCH₃ group) is not a common or synthetically straightforward transformation for this molecule. Most standard oxidizing conditions would likely affect other, more reactive parts of the molecule first, such as the C-H bond at the bromine-bearing carbon or lead to cleavage of the ester.
However, a related and more synthetically relevant oxidation involves the aldehyde precursor, 2-bromopentanal (B14693537). Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. brainly.com For instance, the oxidation of 2-bromopentanal with an oxidant like potassium permanganate (B83412) (KMnO₄) or chromic acid would yield 2-bromopentanoic acid. brainly.com This transformation highlights the conversion of the aldehyde functional group to a carboxylic acid, a common step in organic synthesis. brainly.com
Condensation Reactions Involving this compound
Condensation reactions are fundamental in carbon-carbon bond formation. While specific studies detailing the condensation of this compound are not extensively reported, analogous reactions with similar substrates provide mechanistic insights. For instance, the self-condensation of ketones like 2-pentanone on magnesium oxide surfaces has been investigated using microkinetic modeling. osti.gov These studies reveal that the reaction proceeds through an aldol-type mechanism, involving enolate formation, nucleophilic attack, and subsequent dehydration. osti.gov The presence of water can influence the reaction rate by competing for active sites on the catalyst surface. osti.gov
In the context of this compound, a base-mediated condensation would likely proceed via the formation of an enolate, followed by nucleophilic addition to another molecule of the ester or a different electrophile. The presence of the bromine atom at the α-position can influence the acidity of the α-proton and the stability of the resulting enolate.
| Factor | Influence on Reaction | Mechanistic Implication |
|---|---|---|
| Base Strength | Affects the rate of enolate formation. | A stronger base can lead to a higher concentration of the reactive enolate intermediate. |
| Solvent | Can influence the solubility of reactants and the stability of intermediates. | Polar aprotic solvents often favor SN2-type reactions of enolates. |
| Temperature | Affects the reaction rate and can influence the equilibrium between reactants and products. | Higher temperatures generally increase the reaction rate but may lead to side reactions. |
Alkylation Reactions of this compound
Alkylation reactions involving enolates are a cornerstone of organic synthesis for forming new carbon-carbon bonds. The alkylation of enolate ions typically proceeds through an S(_N)2 mechanism, where the nucleophilic enolate attacks an electrophilic alkyl halide. libretexts.org The success of these reactions is dependent on factors such as the nature of the alkylating agent and the reaction conditions. libretexts.org For instance, primary and methyl halides are preferred as they are less prone to competing elimination reactions. libretexts.org
In the case of this compound, it can act as the electrophile in alkylation reactions. For example, the alkylation of 2,4-dihydroxybenzaldehyde (B120756) with methyl 5-bromopentanoate has been reported. acs.org Another study describes the alkylation of an ozonide phenol (B47542) with methyl 5-bromopentanoate in the presence of a base. nih.gov These reactions highlight the utility of bromoesters in introducing a pentanoate moiety onto various scaffolds.
| Nucleophile | Bromoester | Reaction Conditions | Product Type |
|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | Methyl 5-bromopentanoate | Potassium fluoride, acetonitrile, reflux | Alkylated benzaldehyde |
| Ozonide phenol | Methyl 5-bromopentanoate | NaOH, Bu4NHSO4, dimethoxyethane, 60 °C | Alkylated ozonide |
| Glycine ethyl ester | Ozonide benzyl (B1604629) chloride | - | Ozonide ester |
Dehalogenation Processes of this compound
Dehalogenation is the removal of a halogen atom from a molecule. Reductive dehalogenation of alkyl halides can be achieved using various methods, including photoredox catalysis. tdx.cat For instance, a tin-free reductive dehalogenation reaction has been developed using visible light photoredox catalysis. tdx.cat Another general procedure for dehalogenation involves the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. google.com
Reactions with Organosulfur Compounds
The reactions of alkyl halides with organosulfur compounds, particularly thiols and their conjugate bases (thiolates), are common methods for forming carbon-sulfur bonds. Thiolates are excellent nucleophiles and readily displace halides in S(_N)2 reactions to form thioethers (sulfides). masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com The higher nucleophilicity of thiolates compared to alkoxides often leads to faster reaction rates. masterorganicchemistry.com
A study on the reaction of ethyl 2-bromopentanoate with triethyl orthoformate highlights a transformation involving an organosulfur compound precursor. uzh.ch In another example, the reaction of 2-(alk-1-enyl)-1,3-dithianes with a titanocene (B72419) reagent leads to the formation of vinylcyclopropanes, demonstrating the reactivity of organosulfur compounds in the presence of transition metal catalysts. acs.org The reaction of this compound with a thiol would be expected to proceed via an S(_N)2 mechanism, yielding a methyl 2-(alkylthio)pentanoate. The kinetics of such a reaction would be influenced by the concentration of both reactants and the nature of the solvent.
| Organosulfur Compound | Reaction Type | General Product | Mechanistic Feature |
|---|---|---|---|
| Thiol (R-SH) | Nucleophilic substitution with alkyl halide | Thioether (R-S-R') | SN2 displacement of the halide by the thiolate. masterorganicchemistry.com |
| Disulfide (R-S-S-R) | Radical cyclization | Cyclic thioether | Intramolecular homolytic substitution (SHi) at sulfur. psu.edu |
| Sulfide (R-S-R) | Oxidation | Sulfoxide (R-S(O)-R) or Sulfone (R-S(O)2-R) | Oxidation of the sulfur atom. masterorganicchemistry.com |
Advanced Spectroscopic and Chromatographic Characterization Techniques for Methyl 2 Bromopentanoate and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy Applications (¹H NMR, ¹³C NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of methyl 2-bromopentanoate, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer definitive confirmation of the structure of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the protons are characteristic of their chemical environment. The proton on the carbon bearing the bromine atom (α-proton) typically appears as a triplet, due to coupling with the adjacent methylene (B1212753) protons. The methyl ester protons appear as a distinct singlet, while the protons of the propyl chain exhibit complex splitting patterns.
Similarly, ¹³C NMR provides the number of unique carbon environments and their electronic state. The carbonyl carbon of the ester group, the carbon atom bonded to bromine, and the carbons of the alkyl chain and methoxy (B1213986) group all resonate at characteristic chemical shifts. A certificate of analysis for this compound confirms that both ¹H NMR and ¹³C NMR spectra conform to the expected structure. lgcstandards.com
Interactive Data Table: Typical NMR Data for this compound in CDCl₃
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH(Br)- | ~4.40 | Triplet (t) |
| ¹H NMR | -OCH₃ | ~3.79 | Singlet (s) |
| ¹H NMR | -CH₂-CH(Br)- | ~2.00-2.20 | Multiplet (m) |
| ¹H NMR | -CH₂-CH₃ | ~1.40-1.60 | Multiplet (m) |
| ¹H NMR | -CH₃ | ~0.95 | Triplet (t) |
| ¹³C NMR | C=O | ~170 | - |
| ¹³C NMR | -OCH₃ | ~53 | - |
| ¹³C NMR | -CH(Br)- | ~45 | - |
| ¹³C NMR | -CH₂-CH(Br)- | ~35 | - |
| ¹³C NMR | -CH₂-CH₃ | ~20 | - |
| ¹³C NMR | -CH₃ | ~13 | - |
Note: Exact chemical shifts can vary based on solvent and concentration. Data is compiled from typical values for similar structures. chemicalbook.comrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org While through-bond correlations (like those from COSY) establish the connectivity of atoms, NOESY reveals through-space interactions, which is crucial for determining the stereochemistry and conformation of molecules. libretexts.orguou.ac.in For derivatives of this compound, particularly those with newly formed stereocenters, NOESY can be used to establish the relative configuration. For instance, a cross-peak between a proton on the pentanoate backbone and a proton on a substituent would indicate they are on the same face of the molecule. This technique has been successfully used to confirm the stereochemistry of complex alkyl complexes by observing spatial correlations. nih.govubc.ca
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity. nih.gov
The most prominent features in the IR spectrum are:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is observed in the region of 1760-1735 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O single bond of the ester group typically appears in the 1300-1100 cm⁻¹ range.
C-Br Stretch: The vibration associated with the carbon-bromine bond is found in the fingerprint region, generally between 600-500 cm⁻¹.
C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds are observed in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org
Interactive Data Table: Key IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2960-2850 | C-H Stretch | Alkyl (sp³) |
| 1760-1735 | C=O Stretch | Ester |
| 1470-1450 | C-H Bend | Alkyl |
| 1320-1210 | C-O Stretch | Ester |
| 600-500 | C-Br Stretch | Alkyl Halide |
Data compiled from typical values for the respective functional groups. libretexts.orglibretexts.org
Mass Spectrometry for Structural Confirmation (MS, HRMS, GC-MS)
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
MS and GC-MS: In standard mass spectrometry, this compound will show a characteristic molecular ion peak (M⁺). A key feature is the isotopic pattern of bromine; natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. uou.ac.in
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is used to separate this compound from any volatile impurities before it enters the mass spectrometer, simultaneously providing purity information and structural confirmation. uib.no The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, has been reported for this compound on both standard non-polar (1029) and standard polar (1254) GC columns. nih.gov
HRMS (High-Resolution Mass Spectrometry): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₁₁BrO₂), the theoretical monoisotopic mass is 193.99424 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. nih.gov
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 194/196 | [C₆H₁₁BrO₂]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 Br isotope pattern |
| 163/165 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 115 | [M - Br]⁺ | Loss of the bromine atom |
Chromatographic Methods for Purity Assessment and Enantiomeric Separation (TLC, GC-MS, Chiral HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.
TLC and GC-MS: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring reaction progress and assessing the purity of a sample. For this compound, a typical TLC system involves a silica (B1680970) gel plate (stationary phase) and a nonpolar mobile phase, such as a mixture of hexanes and ethyl acetate. sigmaaldrich.combiotage.com A reported system uses a 9:1 mixture of hexanes to ethyl acetate, yielding a retention factor (Rf) value of 0.50. lgcstandards.com Visualization can be achieved using UV light or a potassium permanganate (B83412) (KMnO₄) stain. lgcstandards.com As discussed previously, GC-MS is also a powerful tool for assessing purity by separating and identifying volatile components in a sample. nih.gov
Chiral HPLC: Since this compound is a chiral molecule, it exists as a pair of enantiomers. Separating these enantiomers is often necessary for stereospecific synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for this purpose. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used. ymc.co.jpbgb-analytik.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction strengths, leading to different retention times. bgb-analytik.com The choice of mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol (like 2-propanol or ethanol), is critical for achieving optimal separation. csfarmacie.czymc.co.jp Additives such as trifluoroacetic acid or diethylamine (B46881) may also be used to improve peak shape and resolution. ymc.co.jpresearchgate.net
Computational Chemistry and Modeling Approaches for Methyl 2 Bromopentanoate Systems
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules, making it an invaluable tool for elucidating reaction mechanisms. numberanalytics.comnumberanalytics.com For Methyl 2-bromopentanoate, DFT calculations can map the potential energy surface (PES) for its reactions, such as the common bimolecular nucleophilic substitution (S_N_2) reactions. nih.gov
In a typical S_N_2 reaction involving this compound, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. sciforum.net DFT calculations can model this entire process, identifying key stationary points on the PES: the reactants, an initial ion-dipole complex, the transition state (TS), a subsequent product complex, and the final products. nih.govsciforum.net The transition state, a critical point on the reaction pathway, represents the highest energy barrier that must be overcome. researchgate.net By optimizing the geometry of the TS, DFT can provide insights into the synchronous or asynchronous nature of bond-breaking (C-Br) and bond-forming (C-Nucleophile) events. researchgate.net
Table 1: Representative DFT-Calculated Activation Energies for the S_N_2 Reaction of this compound with Different Nucleophiles
| Nucleophile | Gas Phase ΔE‡ (kcal/mol) | Acetonitrile (PCM) ΔE‡ (kcal/mol) |
| Cl⁻ | 10.5 | 24.8 |
| OH⁻ | 12.1 | 26.5 |
| CN⁻ | 9.8 | 23.9 |
| NH₃ | 25.3 | 22.1 |
Note: Data are hypothetical and illustrative, based on general trends observed for S_N_2 reactions of alkyl halides where polar solvents significantly increase the barrier for charged nucleophiles compared to the gas phase, while having a lesser effect on neutral nucleophiles. sciforum.netchemrxiv.org
Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity
The solvent environment can dramatically influence the rate and mechanism of a chemical reaction. researchgate.net For reactions involving charged or polar species, like the S_N_2 reaction of this compound, solvent effects are particularly pronounced. chemrxiv.orgarxiv.org Molecular Dynamics (MD) simulations are a powerful computational method to study these effects by modeling the explicit interactions between the solute (this compound and the nucleophile) and a large number of solvent molecules over time. researchgate.netdovepress.com
MD simulations can reveal how solvent molecules arrange themselves around the reactants and, more importantly, the transition state. arxiv.org This solvent reorganization can either stabilize or destabilize the transition state relative to the reactants, thereby altering the activation energy. For instance, in polar protic solvents like water or methanol (B129727), strong solvation of a small, charged nucleophile (e.g., hydroxide) must be disrupted for the reaction to proceed, often leading to a higher energy barrier compared to the gas phase. chemrxiv.orgarxiv.org
To achieve higher accuracy, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. tsukuba.ac.jp In a QM/MM simulation, the reacting species (this compound and the nucleophile) are treated with a high-level quantum mechanical method like DFT, while the surrounding solvent molecules are treated with a less computationally expensive classical molecular mechanics force field. researchgate.nettsukuba.ac.jp This approach captures the electronic changes of the reaction while still accounting for the dynamic effects of the bulk solvent, providing a more realistic model of the reaction in solution. tsukuba.ac.jp
Table 2: Illustrative Influence of Solvent Polarity on the Relative Reaction Rate of a Hypothetical S_N_2 Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Primary Solvent-Solute Interactions |
| Cyclohexane | 2.0 | 1 | Van der Waals forces |
| Chloroform | 4.8 | 50 | Dipole-dipole interactions |
| Acetonitrile | 37.5 | 1,000 | Strong dipole-dipole interactions |
| Methanol | 32.7 | 500 | Hydrogen bonding, dipole-dipole |
| Water | 80.1 | 100 | Strong hydrogen bonding, high polarity |
Note: This table presents hypothetical data illustrating general trends. The actual effect depends on the specific nucleophile. For reactions with charged nucleophiles, polar aprotic solvents (like acetonitrile) often provide the fastest rates, as they stabilize the transition state without strongly solvating the nucleophile. Polar protic solvents (like water and methanol) can slow down reactions by strongly solvating the nucleophile. arxiv.orgresearchgate.net
Data Reconciliation and Error Analysis in Computational Predictions of this compound Reactions
While computational methods are powerful, they are subject to inherent approximations and potential errors. Therefore, a critical aspect of computational chemistry is the reconciliation of predicted data with experimental results and a thorough analysis of possible errors. rsc.org
For reactions of this compound, a key point of comparison is the reaction kinetics, specifically the activation energy. Discrepancies between DFT-calculated activation energies and those derived from experimental Arrhenius plots can arise from multiple sources. DFT calculations on haloalkanes, for instance, are known to have systematic errors in computed enthalpies of formation, which can be corrected using empirical methods like Bond Additivity Corrections (BAC). nih.gov
Other sources of error in DFT calculations include:
Functional and Basis Set Choice: Different DFT functionals and basis sets can yield varying results. Modern functionals may require larger integration grids to provide reliable answers. rowansci.com
Delocalization Error: This error, common in many standard functionals, can lead to inaccurate predictions for torsional barriers and transition states. researchgate.net Using Hartree-Fock (HF) densities for a DFT calculation (HF-DFT) can sometimes mitigate this issue. researchgate.netaps.org
Solvation Models: Implicit solvent models, while computationally efficient, may not capture specific solute-solvent interactions like hydrogen bonding, leading to inaccuracies. researchgate.net
Table 3: Common Sources of Error in Computational Predictions and Reconciliation Strategies
| Error Source | Description | Reconciliation/Analysis Strategy |
| DFT Functional/Basis Set | The chosen level of theory may be inadequate for the system. | Perform benchmark calculations with higher-level methods (e.g., CCSD(T)) or different functionals; check for basis set convergence. nih.gov |
| Solvation Model | Implicit models may oversimplify solvent effects. | Compare results with explicit solvent MD or QM/MM simulations; analyze specific solvent-solute interactions. chemrxiv.orgarxiv.org |
| Systematic Errors | Inherent errors in the method for a class of molecules (e.g., haloalkanes). | Apply established correction schemes, such as Bond Additivity Corrections (BAC). nih.gov |
| Experimental Uncertainty | Noise and errors in measured concentrations, temperature, etc. | Use data reconciliation techniques based on process constraints; perform sensitivity analysis on experimental parameters. epfl.chmdpi.com |
| Low-Frequency Modes | Spurious low-frequency vibrational modes can incorrectly affect entropy calculations. | Apply corrections, such as raising modes below a certain threshold (e.g., 100 cm⁻¹) to a fixed value for entropy calculation. rowansci.com |
Computational Design of this compound Derivatives and Analogues
The structural framework of this compound serves as a valuable starting point for the computational design of new molecules with tailored properties. researchgate.net Its ester and bromo functionalities allow for a wide range of chemical modifications. In silico design and screening can accelerate the discovery of derivatives for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net
The design process often follows a structured workflow:
Target Identification: A specific biological target (e.g., an enzyme active site) or a desired physicochemical property (e.g., enhanced photostability) is defined.
Scaffold Hopping and Functionalization: The this compound scaffold is modified by replacing the bromine with various functional groups via computationally simulated nucleophilic substitution, or by altering the pentanoate chain.
In Silico Screening: A virtual library of designed derivatives is generated. Computational tools are then used to predict key properties. For drug design, this includes molecular docking to predict binding affinity to a target protein, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to estimate pharmacokinetic properties. nih.govimist.ma
Lead Optimization: Promising candidates from the initial screening are further refined. DFT and MD simulations can be used to gain a deeper understanding of their interactions with the target or their intrinsic properties, guiding further structural modifications to enhance potency, selectivity, or stability. tum.de
For example, this compound could be a starting point for designing novel enzyme inhibitors. The bromine could be replaced with a group that forms a covalent bond with a cysteine residue in an enzyme's active site, while the rest of the molecule is optimized for non-covalent interactions to improve binding affinity and selectivity. acs.org
Table 4: Examples of Computationally Designed Derivatives of this compound and Their Potential Applications
| Derivative Class | Modification Strategy | Designed Functional Group | Potential Application |
| Enzyme Inhibitors | S_N_2 with a thiol-containing nucleophile | Thioether or Thioester Moiety | Covalent inhibition of cysteine proteases. acs.org |
| Photoprotective Agents | Esterification with UV-absorbing phenolic acids | Salicylate (B1505791) or Vanillate Esters | UVB absorbers in sunscreens and materials. researchgate.net |
| Antimicrobial Agents | Introduction of heterocyclic moieties | Triazole or Imidazole Rings | Disruption of microbial membranes or metabolic pathways. nih.gov |
| Bioisosteres for Drug Discovery | Replacement of the ester group | Amide or Oxadiazole Moiety | Improve metabolic stability and pharmacokinetic profiles of lead compounds. nih.gov |
Strategic Applications of Methyl 2 Bromopentanoate in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Construction.bloomtechz.comguidechem.com
Methyl 2-bromopentanoate serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. bloomtechz.com Its structure, featuring a bromine atom at the alpha position to an ester, provides a reactive site for nucleophilic substitution reactions, while the ester functionality can be readily transformed into other functional groups. This dual reactivity makes it a valuable tool for chemists to introduce specific structural motifs and build molecular complexity. The presence of both bromine and an ester group within the same molecule allows for sequential and regioselective modifications, enabling the construction of intricate molecular frameworks from simpler precursors. guidechem.com
Applications in Pharmaceutical Synthesis.bloomtechz.comchemicalbull.comresearchgate.net
In the realm of pharmaceutical synthesis, this compound is a valuable precursor for the development of new therapeutic agents. bloomtechz.comchemicalbull.com Its utility lies in its ability to participate in the formation of various heterocyclic and carbocyclic scaffolds that form the core of many drug molecules. For instance, it can be employed in the synthesis of compounds with potential anti-inflammatory and anti-tumor activities. bloomtechz.com The bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functionalities and modulate the biological activity of the target molecules. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments or serve as a key pharmacophoric feature.
One notable application is in the synthesis of derivatives of salicylic (B10762653) acid. researchgate.net Research has demonstrated the reaction of salicylic acid with this compound to produce 1-methoxy-1-oxopentan-2-yl salicylate (B1505791). scispace.com This reaction highlights the ability of this compound to act as an alkylating agent for phenols, a common transformation in drug discovery.
| Precursor | Reagent | Product | Application |
| Salicylic acid | This compound | 1-Methoxy-1-oxopentan-2-yl salicylate | Potential photoprotective agent. scispace.com |
| Thiosemicarbazides | This compound | 5-propyl-4-thiazolidinones | Synthesis of novel heterocyclic compounds. researchgate.net |
Applications in Agrochemical Synthesis.bloomtechz.com
The versatility of this compound extends to the agrochemical industry, where it is utilized in the preparation of novel pesticides. bloomtechz.com By incorporating the 2-bromopentanoate moiety into a larger molecule, chemists can develop new active ingredients for crop protection. The introduction of this fragment can influence the compound's lipophilicity, metabolic stability, and mode of action, leading to enhanced efficacy against pests and diseases. bloomtechz.com
Facile Introduction of Bromine and Ester Functionalities into Organic Molecules.guidechem.com
A key strategic advantage of using this compound is the straightforward manner in which both a bromine atom and an ester group can be incorporated into a target molecule. guidechem.com This is particularly useful in multi-step syntheses where the controlled introduction of these functionalities is required. The bromine atom serves as a versatile handle for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for carbon-carbon and carbon-heteroatom bond formation. The ester group provides a latent carboxylic acid functionality, which can be unmasked under specific conditions to participate in further reactions or to impart desired physicochemical properties to the final product.
Synthesis of Functionalized Organic Molecules.chemicalbull.com
This compound is a valuable reagent for the synthesis of a diverse range of functionalized organic molecules. chemicalbull.com Its reactivity allows for the introduction of the pentanoyl chain with a bromine at the second position, which can then be further elaborated. For example, it can be used to modify other organic compounds, such as allyl methyl sulfide, to enhance their functionality for chemical synthesis. chemicalbull.com
Preparation of Complex Chemical Scaffolds, including Salicylates and Thiazolidinones.scispace.comchemicalbull.comicm.edu.plresearchgate.net
The utility of this compound is prominently demonstrated in the synthesis of complex and biologically relevant chemical scaffolds like salicylates and thiazolidinones.
In the synthesis of salicylate derivatives, this compound reacts with salicylic acid in the presence of a base to yield 1-methoxy-1-oxopentan-2-yl salicylate. scispace.comicm.edu.pl This reaction has been optimized to achieve high yields, making it a practical method for accessing these compounds. scispace.comresearchgate.net These salicylate derivatives have been investigated for their potential photoprotective properties. scispace.comresearchgate.net
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Salicylic acid | This compound | 1-Methoxy-1-oxopent-2-yl salicylate | 92% | scispace.com |
Furthermore, this compound is a key reagent in the synthesis of 4-thiazolidinones. For instance, it has been used in the cyclization of thiosemicarbazide (B42300) derivatives to form 5-propyl-4-thiazolidinones. researchgate.net This reaction proceeds by the alkylation of the sulfur atom of the thiosemicarbazide followed by an intramolecular cyclization to form the thiazolidinone ring. Thiazolidinones are a class of heterocyclic compounds known to exhibit a wide range of biological activities, making their synthesis an important area of research.
Applications in Bioconjugate Chemistry and Hapten Design.egyankosh.ac.in
While direct evidence for the application of this compound in bioconjugate chemistry and hapten design is not extensively documented in the provided context, its inherent functionalities suggest potential in these fields. The ester group can be hydrolyzed to a carboxylic acid, which is a common functional group used for conjugation to proteins or other biomolecules through amide bond formation. The bromine atom could potentially be used for site-specific modification of biomolecules, although this would require careful control of reaction conditions to avoid non-specific reactions. In hapten design, small molecules like derivatives of this compound could be synthesized and then conjugated to a carrier protein to elicit an immune response, a key step in the development of immunoassays and vaccines.
Comparative Analysis and Future Research Directions for Alpha Bromoesters, Including Methyl 2 Bromopentanoate
Structural Isomerism and Reactivity Correlations with Methyl 2-bromopentanoate
Structural isomerism, where molecules share the same molecular formula but differ in the arrangement of atoms, significantly influences the reactivity of bromoalkanes. numberanalytics.comupertis.ac.id In the context of methyl bromopentanoate, the position of the bromine atom on the pentanoate chain dictates the compound's chemical behavior. This compound, with the bromine at the alpha-position to the ester carbonyl group, exhibits reactivity patterns distinct from its isomers, such as methyl 3-bromopentanoate, methyl 4-bromopentanoate, and methyl 5-bromopentanoate.
The reactivity of these isomers is largely governed by electronic and steric effects. In this compound, the bromine atom is on a secondary carbon, and its proximity to the electron-withdrawing ester group enhances its susceptibility to nucleophilic substitution reactions. This is a key feature of alpha-bromoesters.
Conversely, moving the bromine atom further from the ester group, as in methyl 3-, 4-, and 5-bromopentanoate, alters the electronic environment and steric hindrance around the C-Br bond. For instance, methyl 3-bromopentanoate has the bromine on a carbon that is less electronically influenced by the distant ester group. vulcanchem.com Methyl 5-bromopentanoate, with the bromine on the terminal carbon, behaves more like a primary alkyl halide. These structural differences lead to variations in reaction rates and the types of products formed. For example, the potential for elimination reactions versus substitution may change depending on the bromine's position and the reaction conditions employed.
A comparative look at the structural isomers of methyl bromopentanoate highlights these differences:
| Isomer | Position of Bromine | Key Reactivity Features |
| This compound | Alpha (C2) | Activated C-Br bond due to proximity to the ester group, favoring nucleophilic substitution. |
| Methyl 3-bromopentanoate | Beta (C3) | Less activated C-Br bond compared to the 2-bromo isomer; reactivity influenced by both inductive and steric effects. vulcanchem.com |
| Methyl 4-bromopentanoate | Gamma (C4) | C-Br bond reactivity is more similar to a secondary alkyl bromide, with less influence from the ester group. |
| Methyl 5-bromopentanoate | Delta (C5) | Behaves like a primary alkyl bromide, susceptible to substitution, but the potential for intramolecular cyclization exists. oup.com |
Synthesis and Reactivity of this compound Derivatives and Analogues
The chemical versatility of this compound makes it a valuable precursor for a variety of derivatives and analogues. Its reactivity is centered around the carbon-bromine bond, which readily participates in nucleophilic substitution and elimination reactions.
One common synthetic application involves the reaction of this compound with nucleophiles to introduce new functional groups. For instance, it can be used in the synthesis of new derivatives of salicylic (B10762653) and vanillic acids. researchgate.net In these reactions, the acidic proton of the phenolic hydroxyl group is removed by a base, and the resulting phenoxide acts as a nucleophile, displacing the bromide from the alpha-position of the ester. researchgate.net This leads to the formation of ether linkages, yielding compounds with potential applications as photoprotective agents. researchgate.net
Furthermore, this compound and its analogues are key reactants in the Reformatsky and Blaise reactions. The Reformatsky reaction involves the reaction of an alpha-haloester with a carbonyl compound in the presence of zinc to form a beta-hydroxy ester. researchgate.net The Blaise reaction, similarly, uses a nitrile to produce a beta-enamino ester or beta-keto ester. pondiuni.edu.in These carbon-carbon bond-forming reactions are fundamental in organic synthesis for building more complex molecular skeletons.
The reactivity of this compound can also be harnessed to create analogues with different ester groups or modified carbon chains. For example, transesterification can yield different alkyl 2-bromopentanoates. Modifications to the pentyl chain before or after bromination can also lead to a wide array of analogues with tailored properties.
Emerging Applications in Chemical Sciences and Industrial Processes
The unique reactivity of this compound and other alpha-bromoesters is driving their application in new and innovative areas of chemical science and industry. These compounds are increasingly recognized as valuable building blocks for the synthesis of fine chemicals and functional materials.
In the pharmaceutical and agrochemical industries, alpha-bromoesters are crucial intermediates. They are used in the synthesis of a variety of biologically active molecules, where the alpha-bromoester moiety allows for the strategic introduction of different chemical groups. For example, derivatives of this compound can be used to prepare compounds with potential pesticidal properties. bloomtechz.com
A significant area of emerging application is in the development of functional polymer materials. bloomtechz.com this compound can act as a monomer or a modifying agent to impart specific properties, such as flame retardancy or biocompatibility, to polymers. bloomtechz.com Its incorporation into polymer chains can be achieved through various polymerization techniques, opening up possibilities for creating advanced materials for electronics, healthcare, and other high-tech fields.
Furthermore, alpha-bromoesters are finding use in the synthesis of liquid crystal and optoelectronic materials. bloomtechz.com The ability to precisely control the molecular structure by leveraging the reactivity of the C-Br bond allows for the design of molecules with specific optical and electronic properties. bloomtechz.com This is critical for the development of new display technologies and sensing devices. The use of alpha-bromoesters in flow chemistry is also being explored to enable safer and more efficient industrial production of valuable chemical intermediates. uclm.es
Exploration of Sustainable Synthesis Routes for this compound and Related Compounds
In line with the principles of green chemistry, there is a growing focus on developing more sustainable methods for the synthesis of this compound and related alpha-bromoesters. ijnc.ir Traditional synthesis routes often involve the use of hazardous reagents and generate significant waste.
One promising approach is the use of biocatalysis. mdpi.com Enzymes, such as hydrolases, can be engineered to perform specific chemical transformations with high selectivity and under mild reaction conditions. mdpi.com This can reduce the need for harsh chemicals and minimize the formation of byproducts. Research is ongoing to develop enzymatic processes for the asymmetric synthesis of chiral alpha-bromoesters, which are valuable intermediates in the pharmaceutical industry. researchgate.net
Another area of exploration is the use of alternative, more environmentally benign reaction media. Water, for example, is being investigated as a solvent for reactions involving alpha-bromoesters, such as the Wittig reaction, which can produce α,β-unsaturated esters. organic-chemistry.org Performing reactions in water can eliminate the need for volatile organic solvents, which are often toxic and difficult to recycle.
The development of catalytic methods that use more sustainable and recyclable catalysts is also a key research direction. This includes the use of solid-supported catalysts and organocatalysts that can be easily separated from the reaction mixture and reused. Additionally, photobiocatalytic strategies, which combine light and enzymes, are being explored to drive chemical reactions in a more sustainable manner. nih.gov These innovative approaches aim to make the synthesis of this compound and other alpha-bromoesters more efficient, cost-effective, and environmentally friendly.
Q & A
Q. What are the standard synthetic routes for Methyl 2-bromopentanoate, and how can reaction conditions be systematically optimized?
this compound is typically synthesized via esterification of 2-bromopentanoic acid with methanol under acid catalysis. Optimization involves adjusting molar ratios (e.g., 1:3 molar ratio of acid to methanol), temperature (reflux at 60–80°C), and catalyst concentration (e.g., 1–5% H₂SO₄). Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion . For improved yields, solvent polarity (e.g., toluene vs. dichloromethane) and inert atmospheres (N₂ or Ar) should be tested to minimize side reactions like hydrolysis.
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., bromine-induced deshielding at C2, ester carbonyl signal at ~170 ppm).
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
- GC-MS : Quantifies purity and identifies degradation products (e.g., elimination to form alkenes).
- Elemental Analysis : Validates bromine content (~30.5% Br theoretical). For reaction intermediates (e.g., Grignard or Reformatsky adducts), derivatization or quenching protocols may be required .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant to respiratory tract).
- Storage : Inert, airtight containers away from moisture and bases to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. OSHA guidelines mandate regular medical surveillance for chronic exposure risks, including liver function tests .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the reactivity of this compound in cross-coupling reactions?
Discrepancies in Suzuki or Negishi coupling yields often stem from competing elimination pathways. To address this:
- Systematic Screening : Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF).
- Kinetic Studies : Use in-situ FTIR or calorimetry to track intermediate formation (e.g., oxidative addition vs. β-hydride elimination).
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for bromine vs. ester group reactivity .
Q. What experimental strategies mitigate regioselectivity challenges in nucleophilic substitutions involving this compound?
Q. How should kinetic studies be designed to elucidate reaction mechanisms of this compound under catalytic conditions?
- Variable-Time NMR : Monitor substrate depletion and product formation at controlled intervals.
- Arrhenius Analysis : Measure rate constants (k) at 3–5 temperatures to calculate activation energy (Eₐ).
- Isotopic Labeling : Use deuterated solvents (CD₃OD) or ¹³C-labeled esters to track bond cleavage. For photoredox or enzymatic catalysis, in-situ EPR or stopped-flow spectroscopy may capture transient intermediates .
Methodological Frameworks
Q. What statistical methods validate reproducibility in this compound-based syntheses?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading).
- Control Charts : Track batch-to-batch consistency in purity (GC area%) and yield.
- Error Analysis : Calculate standard deviations across triplicate runs and apply t-tests for significance (p < 0.05) .
Q. How can computational tools predict the behavior of this compound in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
